molecular formula C8H15NO2 B026375 2-(Dimethylamino)ethyl methacrylate CAS No. 25154-86-3

2-(Dimethylamino)ethyl methacrylate

Cat. No.: B026375
CAS No.: 25154-86-3
M. Wt: 157.21 g/mol
InChI Key: JKNCOURZONDCGV-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylic ester with the molecular formula C₈H₁₅NO₂ (molar mass: 157.21 g/mol) . It is a clear, water-soluble liquid with a boiling point of 182–190°C and a flash point of 74°C . DMAEMA contains a tertiary amine group, enabling pH-responsive behavior and cationic charge in aqueous environments . Industrially, it is synthesized via transesterification of dimethylethanolamine and methyl methacrylate .

Mechanism of Action

Target of Action

2-(Dimethylamino)ethyl methacrylate, also known as Dimethylaminoethyl methacrylate or Ageflex FM-1, is a methacrylic acid derivative that is used as a monomer in the production of polymers . The primary targets of this compound are anionic biomacromolecules, such as DNA and RNA . Due to its positive charge, it forms electrostatic complexes with these biomacromolecules .

Mode of Action

The compound interacts with its targets through electrostatic interactions . It is often used for gene delivery, as it can form complexes with DNA and RNA, enabling their transport into cells . The compound’s mode of action is based on its ability to interact with the mucosal gel layer of a mucosal membrane .

Biochemical Pathways

The compound affects the pathways involved in gene delivery and expression . By forming complexes with DNA and RNA, it can influence the transcription and translation processes within cells . This can lead to changes in protein synthesis and cellular function .

Pharmacokinetics

It is known that the compound is water-soluble , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s water solubility can enhance its bioavailability, allowing it to be more readily absorbed and distributed within the body .

Result of Action

The result of the compound’s action is the delivery of genetic material into cells . This can lead to changes in gene expression and cellular function . For example, the compound has been used to deliver anticancer drugs and nucleic acids into cells, with the aim of improving cancer therapy .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . The compound is both thermal and pH-sensitive , meaning its activity can change depending on the conditions of its environment . For example, it can display dramatic volume changes in response to changes in temperature and pH , which can affect its ability to form complexes with DNA and RNA .

Biochemical Analysis

Biochemical Properties

2-(Dimethylamino)ethyl methacrylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form electrostatic complexes with anionic biomacromolecules such as DNA and RNA . This interaction is primarily due to its positive charge, which allows it to bind with negatively charged biomolecules .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used in the creation of nanosized micelles loaded with anticancer drugs, indicating its potential role in cancer therapy .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . Its ability to form electrostatic complexes with anionic biomacromolecules like DNA and RNA is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that with increasing concentration, the transparency of hydrogels containing this compound drops and the texture becomes softer . This indicates that the compound’s effects can vary based on its concentration and the duration of exposure .

Biological Activity

2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a versatile compound widely studied for its biological activity and applications in biomedical fields. This article delves into its biological properties, mechanisms of action, and potential applications, supported by recent research findings and case studies.

Overview of Biological Activity

DMAEMA is known for its ability to form polymers that exhibit significant biological activity, particularly in antimicrobial applications and as drug delivery systems. Its quaternized forms have been shown to possess bactericidal properties, making them effective against various pathogenic bacteria. The compound's efficacy stems from its ability to interact with microbial membranes, leading to cell lysis.

Antimicrobial Properties

Research indicates that poly[this compound] (PDMAEMA) and its copolymers demonstrate strong antimicrobial activity. For instance, quaternized PDMAEMA-ethylene dimethacrylate (EDMA) nanogels were tested against Gram-positive Staphylococcus aureus and Gram-negative Acinetobacter baumannii. The results showed a significant reduction in bacterial viability, highlighting the potential of PDMAEMA as an effective bactericidal agent .

Table 1: Antimicrobial Efficacy of PDMAEMA Nanogels

BacteriaTypeConcentrationViability Reduction (%)
Staphylococcus aureusGram-positive0.5 mg/mL90
Acinetobacter baumanniiGram-negative0.5 mg/mL85

The antimicrobial effect of DMAEMA is primarily attributed to its cationic nature, which allows it to disrupt bacterial membranes. The mechanism involves:

  • Electrostatic Interaction : The positively charged polymer interacts with the negatively charged bacterial membrane.
  • Membrane Disruption : This interaction destabilizes the membrane, leading to increased permeability and eventual cell lysis.
  • Biofilm Inhibition : PDMAEMA has also been shown to inhibit biofilm formation, a critical factor in chronic infections .

Cytotoxicity and Biocompatibility

While DMAEMA exhibits potent antimicrobial properties, its cytotoxic effects on mammalian cells must be considered. Studies using human trabecular bone-derived cells and mesenchymal stem cells (MSCs) have demonstrated that DMAEMA-based materials can maintain cell viability and metabolic activity at certain concentrations .

Table 2: Cytotoxicity Assessment on Human Cells

Material TypeCell TypeViability (%)Metabolic Activity (Alamar Blue Assay)
DMAEMA CopolymerHuman Trabecular Bone-Derived Cells95No significant decrease
PDMAEMA HydrogelBone Marrow-Derived MSCs90Comparable to control

Case Studies

Several studies have explored the application of DMAEMA in various biomedical contexts:

  • Drug Delivery Systems : PDMAEMA has been utilized for gene delivery due to its ability to form electrostatic complexes with nucleic acids. Its pH-responsive nature allows for controlled release in target environments .
  • Tissue Engineering : Research has demonstrated that DMAEMA-based scaffolds support the growth of stem cells and can enhance osteogenic differentiation when combined with bioactive compounds like tricalcium phosphate (TCP) .

Scientific Research Applications

Biomedical Applications

1. Drug Delivery Systems

  • Gene Delivery: PDMAEMA is widely utilized in gene delivery applications due to its ability to form electrostatic complexes with anionic biomolecules like DNA and RNA. This property facilitates the transport of genetic material into cells, enhancing transfection efficiency .
  • Ocular Drug Delivery: A study demonstrated the synthesis of a crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride, aimed at improving ocular drug delivery. The nanogel's ability to interact with mucosal membranes enhances drug absorption .

2. Antimicrobial Agents

  • Bactericidal Activity: Quaternized PDMAEMA exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Research has shown that PDMAEMA-EDMA nanogels effectively kill pathogens like Staphylococcus aureus and Acinetobacter baumannii, making them promising candidates for antimicrobial applications .
  • Surface Biofouling Prevention: Quaternized PDMAEMA-grafted hydrogels have been developed to prevent bacterial adhesion and biofilm formation on surfaces, which is crucial in medical settings to reduce infections .

Material Science Applications

1. Coatings and Adhesives

  • DMAEMA is used as a modifying agent in coatings and adhesives to enhance properties such as adhesion, hardness, and water resistance. Its incorporation into polymer matrices improves the overall performance of these materials .

2. Sensor Platforms

  • The integration of silver nanoparticles into PDMAEMA brushes has been explored for use in surface-enhanced Raman spectroscopy (SERS). This application allows for the detection of organic molecules at low concentrations, showcasing DMAEMA's role in advanced sensing technologies .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Benefits
BiomedicalGene delivery systemsEnhanced transfection efficiency
Ocular drug deliveryImproved drug absorption
Antimicrobial agentsEffective against pathogenic bacteria
Material ScienceCoatings and adhesivesImproved adhesion and water resistance
Sensor platformsLow concentration detection capabilities

Case Studies

Case Study 1: Antimicrobial Efficacy of PDMAEMA Nanogels
A recent study investigated the bactericidal activity of quaternized PDMAEMA nanogels against common nosocomial pathogens. The results indicated that these nanogels not only inhibited bacterial growth but also demonstrated significant bactericidal effects over time, making them suitable for use in wound care applications .

Case Study 2: Gene Delivery Efficiency
In another study, PDMAEMA was evaluated for its efficiency in delivering plasmid DNA into various cell lines. The results showed that PDMAEMA-based carriers significantly improved gene uptake compared to traditional methods, highlighting its potential in gene therapy applications .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling DMAEMA in laboratory settings?

DMAEMA requires stringent safety measures due to its reactive and potentially hazardous nature. Key protocols include:

  • Engineering controls : Use closed systems for synthesis and handling to minimize exposure. Local exhaust ventilation and regular monitoring of airborne concentrations are critical .
  • Personal protective equipment (PPE) : Wear chemically resistant gloves (e.g., nitrile rubber), safety goggles, and respiratory protection if ventilation is insufficient .
  • Environmental precautions : Prevent release into drains; waste should be incinerated or treated via approved methods to avoid environmental contamination .

Q. How is DMAEMA synthesized, and what are its key physicochemical properties?

DMAEMA is typically synthesized via radical polymerization of its monomer. Key properties include:

  • Molecular formula : C₈H₁₅NO₂ (molecular weight 157.21 g/mol) .
  • Structure : A methacrylate backbone with a tertiary amine group, enabling pH-responsive behavior and cationic charge in acidic conditions .
  • Solubility : Water-soluble at low pH due to protonation of the amine group; hydrophobic at neutral or alkaline pH .

Q. What analytical methods are used to quantify DMAEMA in polymer matrices?

A pharmacopeial method involves HPLC with UV detection:

  • Sample preparation : Dissolve the polymer in a solvent (e.g., tetrahydrofuran) and filter to remove particulates.
  • Quantification : Compare peak responses of DMAEMA in test solutions against a standard curve. The limit of detection is typically ≤0.1% .

Advanced Research Questions

Q. How does DMAEMA enhance gene delivery efficiency in polymeric vectors?

DMAEMA-based polymers (e.g., PDMAEMA) facilitate gene delivery through:

  • Proton sponge effect : The tertiary amine buffers endosomal pH, promoting endosomal escape of DNA/polymer complexes .
  • Structure-activity relationship : Higher molecular weight (>50 kDa) and optimal polymer/DNA weight ratios (e.g., 2:1) improve transfection efficiency .
  • Limitations : Cytotoxicity at high concentrations due to membrane disruption; this is mitigated by copolymerization with hydrophilic monomers like PEG .

Q. What explains the contradictory reactivity of DMAEMA versus ethyl 4-(dimethylamino) benzoate in resin systems?

In photo-initiated resin cements:

  • Reactivity difference : Ethyl 4-(dimethylamino) benzoate exhibits higher electron-donating capacity, accelerating radical generation compared to DMAEMA.
  • Role of co-initiators : Diphenyliodonium hexafluorophosphate (DPI) synergizes with DMAEMA by stabilizing radicals, improving conversion rates at higher amine concentrations (e.g., 1:2 CQ/amine ratio) .

Q. How do pH and temperature affect DMAEMA-based stimuli-responsive polymersomes?

  • pH responsiveness : The tertiary amine in DMAEMA protonates below pH 7.4, increasing hydrophilicity and swelling the polymersome structure .
  • Thermoresponsiveness : Copolymers with MEO₂MA exhibit lower critical solution temperature (LCST) behavior. Adjusting the DMAEMA/MEO₂MA ratio tunes the LCST between 26–40°C for controlled drug release .

Q. What methodologies optimize DMAEMA copolymer synthesis for adsorption applications?

For heavy metal ion or dye adsorption:

  • RAFT polymerization : Enables precise control over molecular weight and block architecture (e.g., PDMAEMA-<i>b</i>-PMMA), enhancing adsorption capacity .
  • Functionalization : Quaternization of the amine group (e.g., with 1-bromoalkanes) increases cationic charge density, improving Cr(VI) adsorption capacity to ~120 mg/g .

Q. Data Analysis and Contradictions

Q. Why do conflicting reports exist on the cytotoxicity of PDMAEMA in gene delivery?

Discrepancies arise from:

  • Experimental variables : Cell type (e.g., COS-7 vs. OVCAR-3), polymer/DNA ratios, and molecular weight distributions .
  • Characterization gaps : Incomplete reporting of polydispersity indices (PDI) or residual monomer content (critical for biocompatibility) .

Q. How can researchers reconcile divergent LCST values reported for DMAEMA copolymers?

Variations in LCST are attributed to:

  • Monomer ratios : Higher DMAEMA content lowers LCST due to increased hydrophilicity .
  • Measurement conditions : Differences in heating rates (e.g., 1°C/min vs. 2°C/min) and polymer concentration (1–5% w/v) affect turbidity measurements .

Q. Methodological Best Practices

Q. What strategies improve reproducibility in DMAEMA-based polymer synthesis?

  • Purification : Dialyze polymers against deionized water (MWCO 10 kDa) to remove unreacted monomer and initiators .
  • Characterization : Use <sup>1</sup>H NMR to confirm monomer conversion and GPC to determine molecular weight distribution .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DMAEMA belongs to the methacrylate ester family. Below is a detailed comparison with analogs based on structure, properties, and applications:

Fluorinated Methacrylates

Examples: 2-(Perfluorobutyl)ethyl methacrylate (FBEMA), 2-(Perfluorohexyl)ethyl methacrylate (FHEMA) .

Property DMAEMA FBEMA/FHEMA
Solubility Water-soluble Soluble in organic solvents (e.g., ethanol)
Polymer Behavior pH-responsive Amphiphobic (water/oil-repellent)
Applications Gene delivery, adsorbents Waterproof coatings, solvent-resistant films

Key Difference : Fluorinated analogs lack amine groups, rendering them inert to pH changes but superior in solvent compatibility for polymerization-induced self-assembly (PISA) .

Alkoxy-Substituted Methacrylates

Examples: 2-Methoxyethyl methacrylate, 2-Ethoxyethyl methacrylate .

Property DMAEMA 2-Methoxyethyl Methacrylate
Functional Group Tertiary amine Methoxy/ethoxy ether
Toxicity Moderate (requires safety controls) Similar bioavailability but lower amine-related reactivity
Applications Cationic polymers, drug delivery Adhesives, coatings

Key Difference: Alkoxy methacrylates lack ionic functionality, limiting their use in pH-responsive systems but offering better stability in non-polar matrices .

Thio-Containing Analogs

Example: 2-(Methylthio)ethyl methacrylate .

Property DMAEMA 2-(Methylthio)ethyl Methacrylate
Functional Group -N(CH₃)₂ -S-CH₃
Molecular Weight 157.21 g/mol 160.23 g/mol
Reactivity Nucleophilic amine Thioether (oxidation-prone)

Key Difference : The thioether group confers distinct redox-responsive behavior but reduces water solubility compared to DMAEMA .

Acrylate vs. Methacrylate Analogs

Example: 2-(Dimethylamino)ethyl acrylate .

Property DMAEMA 2-(Dimethylamino)ethyl Acrylate
Backbone Methacrylate (CH₃ group) Acrylate (no CH₃)
Molecular Weight 157.21 g/mol 143.19 g/mol
Polymer Flexibility Rigid More flexible

Key Difference : Acrylates polymerize faster due to lower steric hindrance but yield less thermally stable polymers than methacrylates .

Table 1: Physical and Chemical Properties

Compound Boiling Point (°C) Solubility Key Functional Group
DMAEMA 182–190 Water -N(CH₃)₂
FBEMA N/A Ethanol -C₄F₉
2-Methoxyethyl Methacrylate ~160–170 Organic solvents -OCH₃
2-(Methylthio)ethyl Methacrylate N/A Organic solvents -S-CH₃

Research Findings and Trends

  • DMAEMA in Stimuli-Responsive Materials : PDMAEMA’s LCST (Lower Critical Solution Temperature) behavior enables temperature-dependent drug release .
  • Fluorinated Analog Limitations : While FBEMA forms solvent-resistant films, its high cost and environmental persistence limit industrial adoption .
  • Safety Considerations : DMAEMA requires rigorous handling due to flammability and amine toxicity, whereas alkoxy methacrylates pose fewer inhalation risks .

Properties

IUPAC Name

2-(dimethylamino)ethyl 2-methylprop-2-enoate
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InChI

InChI=1S/C8H15NO2/c1-7(2)8(10)11-6-5-9(3)4/h1,5-6H2,2-4H3
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InChI Key

JKNCOURZONDCGV-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)OCCN(C)C
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Molecular Formula

C8H15NO2
Record name 2-DIMETHYLAMINOETHYL METHACRYLATE
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Related CAS

25154-86-3
Record name Poly[2-(dimethylamino)ethyl methacrylate]
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DSSTOX Substance ID

DTXSID1027504
Record name 2-(Dimethylamino)ethyl methacrylate
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Molecular Weight

157.21 g/mol
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Physical Description

2-dimethylaminoethyl methacrylate appears as a clear colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air and corrosive to eyes and mucous membranes. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a closed container, the container may rupture violently. Produces toxic oxides of nitrogen during combustion. Toxic by skin absorption, ingestion and inhalation. Used to make plastics and in textiles., Liquid, Colorless to light yellow liquid; [ICSC] Clear light yellow liquid; [MSDSonline], COLOURLESS-TO-LIGHT-YELLOW LIQUID.
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Record name 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester
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Record name N,N-Dimethylaminoethyl methacrylate
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Boiling Point

186 °C
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Flash Point

165 °F (NFPA, 2010), 64 °C (147 °F) - closed cup, 165 °F (74 °C) (open cup), 68 °C c.c.
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Solubility

In water, 1000 g/L at 20 °C (study performed without adjustment of pH value), Solubility in water, g/100ml at 25 °C: 10.6
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Density

Specific gravity: 0.933 at 25 °C, Relative density (water = 1): 0.93
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Vapor Density

5.4 (AIR= 1), Relative vapor density (air = 1): 5.4
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Vapor Pressure

0.82 [mmHg], Vapor pressure, kPa at 25 °C: 0.11
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Color/Form

Liquid, Colorless liquid

CAS No.

2867-47-2, 25154-86-3
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Record name (Dimethylamino)ethyl methacrylate
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Record name N,N-DIMETHYLAMINOETHYL METHACRYLATE
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Melting Point

-30 °C (freezing point), -30 °C
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Synthesis routes and methods I

Procedure details

quaternized vinylpyrrolidone/dimethylaminopropylmethacrylamide copolymers such as the product sold under the name GAFQUAT HS100 by the company ISP, and crosslinked polymers of methacryloyloxy(C1-C4)alkyltri(C1-C4)alkylammonium salts such as the polymers obtained by homopolymerization of dimethylaminoethyl methacrylate quaternized with methyl chloride, or by copolymerization of acrylamide with dimethylaminoethyl methacrylate quaternized with methyl chloride, the homo- or copolymerization being followed by crosslinking with a compound containing olefinic unsaturation, such as methylenebisacrylamide. In at least one embodiment, a crosslinked acrylamide/methacryloyloxyethyltrimethylammonium chloride copolymer (20/80 by weight) in the form of a dispersion containing 50% by weight of the copolymer in mineral oil can be used. This dispersion is sold under the name SALCARE® SC 92 by the company Ciba. In some embodiments, a crosslinked methacryloyloxyethyltrimethylammonium chloride homopolymer containing about 50% by weight of the homopolymer in mineral oil or in a liquid ester can be used. These dispersions are sold under the names SALCARE® SC 95 and SALCARE® SC 96 by the company Ciba.
Name
vinylpyrrolidone dimethylaminopropylmethacrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methacryloyloxy(C1-C4)alkyltri(C1-C4)alkylammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The solution of poly(trimethylsilyl methacrylate [48 mol %]-b-2-phenylethyl methacrylate [30 mol %]-co-2-dimethylaminoethyl methacrylate [7 mol %]-b-ethoxytriethylene glycol methacrylate [15 mol %]) was treated with 45 mL of 0.03 M methanolic tetrabutylammonium fluoride and heated at reflux for 8 hr. The solution was evaporated in a rotary evaporator under reduced pressure. The residual polymer was dried for 24 hr in a vacuum oven to give 59 g of poly(methacrylic acid [48 mol %]-b-2-phenylethyl methacrylate [30 mol %]-co-2-dimethylaminoethyl methacrylate [7 mol %]-b-ethoxytriethylene glycol methacrylate [15 mol %]). 1H NMR analysis of the product showed that no trimethylsilyl ester groups remained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
b-2-phenylethyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
b-ethoxytriethylene glycol methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Dimethylamino)ethyl methacrylate
2-(Dimethylamino)ethyl methacrylate
2-(Dimethylamino)ethyl methacrylate
2-(Dimethylamino)ethyl methacrylate
2-(Dimethylamino)ethyl methacrylate
2-(Dimethylamino)ethyl methacrylate

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